molecular formula C6H5BrClNO B7961327 2-Bromo-5-chloro-4-methoxypyridine

2-Bromo-5-chloro-4-methoxypyridine

Cat. No.: B7961327
M. Wt: 222.47 g/mol
InChI Key: RCABZWNZVXSCDJ-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-methoxypyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, modulating its activity. The molecular targets and pathways involved can vary widely, depending on the specific derivative or conjugate used in the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloro-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions in various chemical and biological systems, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-bromo-5-chloro-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCABZWNZVXSCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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